
Tributyl-(methyl-phenyl-amino)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl-(methyl-phenyl-amino)phosphanium is an organophosphorus compound with the molecular formula C19H35NP. This compound belongs to the class of phosphonium salts, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tributyl-(methyl-phenyl-amino)phosphanium typically involves the reaction of tributylphosphine with a methyl-phenyl-amino compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Tributylphosphine: Tributylphosphine is synthesized by reacting triphenylphosphine with butyl lithium in an inert solvent such as tetrahydrofuran (THF).
Reaction with Methyl-Phenyl-Amino Compound: The tributylphosphine is then reacted with a methyl-phenyl-amino compound in the presence of a suitable catalyst, such as palladium or platinum, to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Tributyl-(methyl-phenyl-amino)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert the compound into phosphine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonium compounds.
科学的研究の応用
Tributyl-(methyl-phenyl-amino)phosphanium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, including flame retardants and plasticizers.
作用機序
The mechanism of action of tributyl-(methyl-phenyl-amino)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
Tributylphosphine: A simpler phosphine compound with similar reactivity but lacking the methyl-phenyl-amino group.
Triphenylphosphine: Another phosphine compound with different substituents, used in similar applications.
Tetrabutylphosphonium Salts: Phosphonium salts with different alkyl groups, used in ionic liquids and other applications.
Uniqueness
Tributyl-(methyl-phenyl-amino)phosphanium is unique due to the presence of the methyl-phenyl-amino group, which imparts specific properties and reactivity. This makes it suitable for specialized applications in catalysis, drug delivery, and materials science.
特性
分子式 |
C19H35INP |
|---|---|
分子量 |
435.4 g/mol |
IUPAC名 |
tributyl-(N-methylanilino)phosphanium;iodide |
InChI |
InChI=1S/C19H35NP.HI/c1-5-8-16-21(17-9-6-2,18-10-7-3)20(4)19-14-12-11-13-15-19;/h11-15H,5-10,16-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
WXQIJOYRYVBOFW-UHFFFAOYSA-M |
正規SMILES |
CCCC[P+](CCCC)(CCCC)N(C)C1=CC=CC=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Diphenyl [carbonylbis(imino-4,1-phenylenemethylene-4,1-phenylene)]biscarbamate](/img/structure/B13778416.png)


![3-amino-3-[2-(2-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13778421.png)
